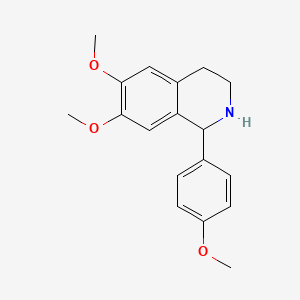

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

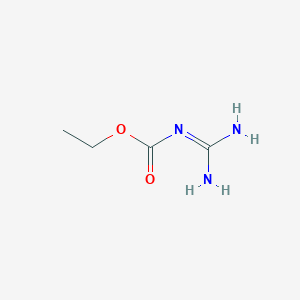

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been mentioned in the context of the synthesis and evaluation of anticoronaviral activity of 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium Iodide . Another study discussed the synthesis and photochromic properties of new naphthopyrans . A third study mentioned the synthesis of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline analogues as inhibitors of HIV-1 reverse transcriptase .Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is C18H21NO3 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline include a density of 1.1±0.1 g/cm3, boiling point of 435.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 69.2±3.0 kJ/mol, flash point of 182.6±18.2 °C, index of refraction of 1.556, molar refractivity of 86.3±0.3 cm3, and a molar volume of 268.5±3.0 cm3 .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis with Isatin

A study demonstrates the reaction of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline with isatin, forming various derivatives. This reaction is relevant in the context of organic synthesis and the creation of complex organic compounds (Brouwer et al., 1972).

Formation of Tetrazolyl-Substituted Azocines

Research indicates the formation of tetrazolyl-substituted azocines using activated alkynes with this compound. This synthesis route is significant for creating specialized organic molecules with potential applications in various fields (Titov et al., 2018).

Optically Active Derivatives

A study focused on creating optically active diaryl tetrahydroisoquinoline derivatives, which have implications for stereochemistry and could be useful in catalyst design (Naicker et al., 2011).

Pharmacological and Biological Research

Anticonvulsant Effects

Certain derivatives of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline have been found to exhibit anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment (Gitto et al., 2010).

Analgesic and Anti-Inflammatory Properties

Some derivatives demonstrate significant analgesic and anti-inflammatory effects, suggesting potential for medical applications as non-narcotic analgesics (Rakhmanova et al., 2022).

Local Anesthetic Activity

Studies indicate high local anesthetic activity in certain derivatives, which could lead to the development of new anesthetic agents (Azamatov et al., 2023).

Miscellaneous Applications

Ligand for σ2 Receptors

Screening for σ2 receptor ligands identified a compound containing 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline as a potential imaging agent for central nervous system disorders (Kim et al., 2022).

Use in Synthesis of Alkaloids

This compound is utilized in the enantioselective synthesis of various alkaloids, highlighting its role in the production of complex natural products (Blank & Opatz, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKDPQCXNBOIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2619813.png)

![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)

![1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2619817.png)

![N-(4-butylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2619818.png)

![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)